![molecular formula C19H19NO5 B278780 4-[(4-Butylanilino)carbonyl]isophthalic acid](/img/structure/B278780.png)
4-[(4-Butylanilino)carbonyl]isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Butylanilino)carbonyl]isophthalic acid, also known as Boc-phenylalanine, is a chemical compound that is widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes. Boc-phenylalanine is a versatile chemical that has a wide range of applications in various fields of science, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
4-[(4-Butylanilino)carbonyl]isophthalic acidanine is an amino acid derivative that can be incorporated into peptides and proteins. It can affect the structure and function of these biomolecules by altering their conformation and interactions with other molecules. 4-[(4-Butylanilino)carbonyl]isophthalic acidanine can also affect the activity of enzymes by binding to their active sites and modulating their catalytic activity.
Biochemical and Physiological Effects:
4-[(4-Butylanilino)carbonyl]isophthalic acidanine has been shown to have various biochemical and physiological effects. It can affect the stability and solubility of peptides and proteins, as well as their interactions with other molecules. 4-[(4-Butylanilino)carbonyl]isophthalic acidanine can also affect the activity of enzymes and other biomolecules. In addition, 4-[(4-Butylanilino)carbonyl]isophthalic acidanine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-Butylanilino)carbonyl]isophthalic acidanine has several advantages for lab experiments. It is a versatile chemical that can be used for the synthesis of various peptides and other bioactive molecules. It is also relatively stable and easy to handle. However, 4-[(4-Butylanilino)carbonyl]isophthalic acidanine has some limitations, including its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the use of 4-[(4-Butylanilino)carbonyl]isophthalic acidanine in scientific research. One area of interest is the development of new methods for the synthesis of 4-[(4-Butylanilino)carbonyl]isophthalic acidanine and its derivatives. Another area of interest is the investigation of the structure and function of proteins and other biomolecules using 4-[(4-Butylanilino)carbonyl]isophthalic acidanine as a tool. Finally, there is potential for the development of new drugs and therapies based on the properties of 4-[(4-Butylanilino)carbonyl]isophthalic acidanine and its derivatives.
Conclusion:
In conclusion, 4-[(4-Butylanilino)carbonyl]isophthalic acidanine is a versatile chemical that has a wide range of applications in scientific research. It is a building block for the synthesis of peptides and other bioactive molecules and has been used to investigate the structure and function of proteins, enzymes, and other biomolecules. 4-[(4-Butylanilino)carbonyl]isophthalic acidanine has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-[(4-Butylanilino)carbonyl]isophthalic acidanine in scientific research, including the development of new synthesis methods and the investigation of its properties for drug development.
Synthesemethoden
The synthesis of 4-[(4-Butylanilino)carbonyl]isophthalic acidanine involves several steps, including the protection of the amino group and the carboxylic acid group, followed by the coupling of the protected amino acid with isophthalic acid. The final step involves the removal of the protective groups to yield the desired product. The synthesis of 4-[(4-Butylanilino)carbonyl]isophthalic acidanine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-[(4-Butylanilino)carbonyl]isophthalic acidanine is widely used in scientific research as a building block for the synthesis of peptides and other bioactive molecules. It is also used as a protecting group for the synthesis of other amino acid derivatives. 4-[(4-Butylanilino)carbonyl]isophthalic acidanine has been used in various studies to investigate the structure and function of proteins, enzymes, and other biomolecules.
Eigenschaften
Produktname |
4-[(4-Butylanilino)carbonyl]isophthalic acid |
---|---|
Molekularformel |
C19H19NO5 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[(4-butylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H19NO5/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)15-10-7-13(18(22)23)11-16(15)19(24)25/h5-11H,2-4H2,1H3,(H,20,21)(H,22,23)(H,24,25) |
InChI-Schlüssel |
RJUPJBZCQSJHGP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.